

(Z)-ethyl 3-(dimethylamino)acrylate molecular weight and formula

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Compound of Interest

Compound Name:	(Z)-ethyl 3-(dimethylamino)acrylate
Cat. No.:	B1662092

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An In-depth Technical Guide to (Z)-ethyl 3-(dimethylamino)acrylate

This guide provides an in-depth technical overview of **(Z)-ethyl 3-(dimethylamino)acrylate**, a versatile chemical intermediate with significant applications in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its properties, synthesis, and applications.

Core Molecular Profile

(Z)-ethyl 3-(dimethylamino)acrylate, also known as ethyl (2Z)-3-(dimethylamino)prop-2-enoate, is a multifunctional organic compound belonging to the class of enaminones or enamino esters. Its structure incorporates an ester, an alkene, and a tertiary amine, making it a valuable and reactive building block in organic synthesis. The "(Z)" designation specifies the stereochemistry about the carbon-carbon double bond, where the ester group and the dimethylamino group are on the same side.

A clear distinction must be made from its (E)-isomer, which may have different physical properties and reactivity. The CAS Registry Number most reliably associated with the (Z)-isomer is 924-99-2.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Structure Diagram

Caption: 2D structure of **(Z)-ethyl 3-(dimethylamino)acrylate**.

Table 1: Core Compound Identifiers and Properties

Identifier	Value	Source(s)
IUPAC Name	ethyl (2Z)-3-(dimethylamino)prop-2-enoate	[1] [2]
CAS Number	924-99-2	[1] [4] [5] [6]
Molecular Formula	C ₇ H ₁₃ NO ₂	[1]
Molecular Weight	143.18 g/mol	[1]
InChI Key	MVUMJYQUKKUOHO-WAYWQWQTSA-N	[2]

| Canonical SMILES | CCOC(=O)/C=C/N(C)C |[\[2\]](#) |

Physicochemical and Safety Profile

Understanding the physical properties and handling requirements is paramount for laboratory safety and successful experimental design. The compound is typically a colorless to pale yellow liquid at room temperature.[\[7\]](#)

Table 2: Physicochemical Data

Property	Value	Source(s)
Appearance	Clear colorless to yellow liquid or solid	[2] [3] [7]
Melting Point	17-18 °C	[3] [4]
Boiling Point	118-121 °C @ 7.5 - 10 mmHg (torr)	[3] [8]
Density	~1.0 g/cm³	[3] [4]
Flash Point	105 °C	[4]
Refractive Index	1.5105 - 1.5135 @ 20 °C	[2] [3]

| Solubility | Soluble in water (90 g/L at 25 °C). Miscible with many organic solvents. | [\[3\]](#)[\[7\]](#) |

Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is classified as hazardous and requires careful handling in a well-ventilated fume hood.

- Hazard Statements:
 - H315: Causes skin irritation.[\[1\]](#)
 - H317: May cause an allergic skin reaction.[\[1\]](#)[\[6\]](#)
 - H319: Causes serious eye irritation.[\[1\]](#)
 - H335: May cause respiratory irritation.[\[1\]](#)
- Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat. For procedures with a risk of aerosolization, respiratory protection may be necessary.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[\[4\]](#)[\[6\]](#) The recommended storage temperature is often 2-8°C to

maintain stability.[\[3\]](#)[\[4\]](#)

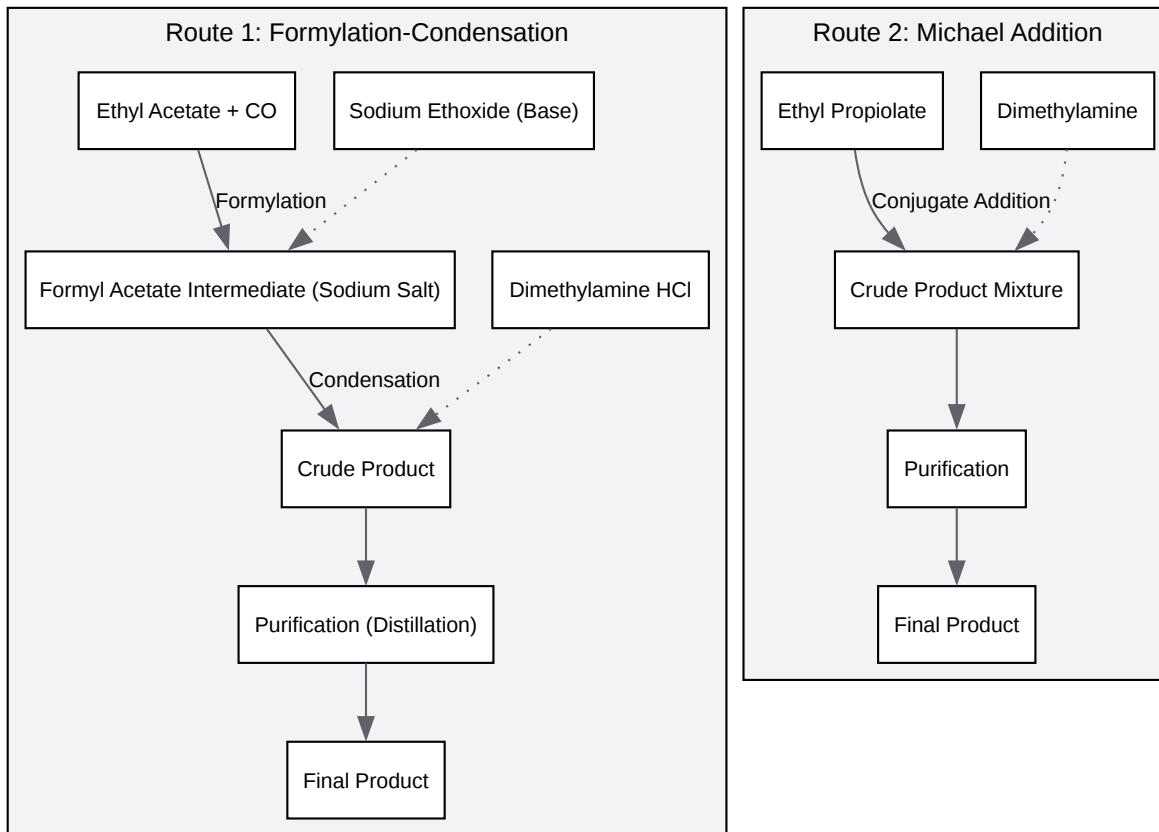
Synthesis and Mechanistic Considerations

The synthesis of en amino esters like **(Z)-ethyl 3-(dimethylamino)acrylate** is a cornerstone reaction in organic chemistry. Several routes have been developed, with the choice often depending on scale, available starting materials, and desired purity.

Common Synthetic Routes

- Condensation of an Acetoacetate Equivalent with Dimethylamine: A prevalent industrial method involves the formylation of ethyl acetate using a strong base (e.g., sodium ethoxide) and a formylating agent (e.g., carbon monoxide or ethyl formate), followed by condensation with dimethylamine hydrochloride.[\[9\]](#)[\[10\]](#) This two-step, one-pot approach is efficient and high-yielding.[\[11\]](#)
- Michael Addition to Ethyl Propiolate: A direct and mechanistically elegant laboratory-scale synthesis involves the conjugate (Michael) addition of dimethylamine to ethyl propiolate. This reaction is typically exothermic and proceeds readily, often yielding a mixture of (Z) and (E) isomers, though conditions can be optimized for the desired stereoisomer. A similar protocol using diethylamine has been reported to give high yields.[\[12\]](#)

Synthesis Workflow Diagram

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Caption: Common synthetic pathways to ethyl 3-(dimethylamino)acrylate.

Field-Proven Experimental Protocol (Adapted from Michael Addition Route)

This protocol is adapted from a similar, well-established procedure for a related compound and represents a reliable method for laboratory-scale synthesis.[\[12\]](#)

Step 1: Reaction Setup

- To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add ethyl propiolate (9.81 g, 0.1 mol) dissolved in 75 mL of anhydrous ethanol.
- Cool the flask in an ice-water bath to 0-5 °C.

Step 2: Reagent Addition

- Prepare a solution of dimethylamine (e.g., 40% wt. in water, 11.3 g, 0.1 mol) or use anhydrous dimethylamine gas bubbled through the solution.
- Add the dimethylamine solution dropwise to the stirred, cooled solution of ethyl propiolate over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
- Causality Note: The dropwise addition at low temperature is critical to control the exothermic reaction and minimize the formation of side products.

Step 3: Reaction and Work-up

- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction by TLC or GC-MS until the ethyl propiolate is consumed.
- Remove the ethanol solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

- The resulting residue is purified by vacuum distillation. Collect the fraction boiling at approximately 80-83 °C / 5 mmHg.[\[11\]](#) This step is crucial for separating the product from any unreacted starting materials and non-volatile impurities.
- The expected yield is typically high (>85%). The final product should be a clear, pale-yellow liquid.

Structural Elucidation & Spectroscopic Data

Confirmation of the molecular structure and stereochemistry is non-negotiable. While full spectral data sets require access to specialized databases, the expected NMR signals can be predicted based on the structure, providing a self-validating system for characterization.

Spectroscopic data for this compound (CAS 924-99-2) is available for reference in databases such as SpectraBase.[\[13\]](#)

Expected ^1H NMR Signals (in CDCl_3):

- Vinyl Protons: Two doublets are expected for the protons on the $\text{C}=\text{C}$ double bond. The proton at C2 (alpha to the carbonyl) would appear further downfield than the proton at C3 (beta to the carbonyl). For the (Z)-isomer, the coupling constant (J-value) between these two protons is expected to be in the range of 7-10 Hz, which is smaller than the typical 12-18 Hz observed for the corresponding (E)-isomer.
- Ethyl Group: A quartet (~4.1 ppm) for the $-\text{OCH}_2-$ protons and a triplet (~1.2 ppm) for the $-\text{CH}_3$ protons, with a coupling constant of ~7 Hz.
- Dimethylamino Group: A singlet (~2.9-3.1 ppm) integrating to 6 protons for the two equivalent methyl groups of $-\text{N}(\text{CH}_3)_2$.

Expected ^{13}C NMR Signals (in CDCl_3):

- Carbonyl Carbon: ~169 ppm.
- Vinyl Carbons: C3 (~150 ppm) and C2 (~80 ppm).
- Ethyl Group: $-\text{OCH}_2-$ (~58 ppm) and $-\text{CH}_3$ (~15 ppm).
- Dimethylamino Carbons: $-\text{N}(\text{CH}_3)_2$ (~40 ppm).

Applications in Drug Development & Research

(Z)-ethyl 3-(dimethylamino)acrylate is not just a laboratory curiosity; it is a high-value intermediate in the pharmaceutical and agrochemical industries.[\[5\]](#)[\[8\]](#)[\[14\]](#) Its utility stems from its ability to act as a three-carbon synthon in the construction of heterocyclic rings.

Key Application Areas:

- Synthesis of Quinolone Antibiotics: This is arguably the most significant application. The enaminone moiety is a key pharmacophore precursor for building the core quinolone ring

system. It is a documented starting material or intermediate for the synthesis of widely used anti-infective drugs, including:

- Ciprofloxacin
- Moxifloxacin
- Levofloxacin
- Norfloxacin^[8]
- Fungicide Synthesis: In the agrochemical sector, it is used to produce modern fungicides, such as Bipyram, Fluzocenamide, and Fuzocycline.^{[8][14]}
- Versatile Chemical Intermediate: Beyond these specific examples, its reactive nature allows it to participate in various cyclization and condensation reactions, making it a valuable tool for medicinal chemists creating novel molecular scaffolds for drug discovery.^[7]

The growing global demand for these therapeutic and agricultural products directly fuels the market for high-purity **(Z)-ethyl 3-(dimethylamino)acrylate**, underscoring its importance in the fine chemical supply chain.^[14]

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